{Bicyclo[3.1.1]heptan-3-yl}methanol
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Overview
Description
{Bicyclo[311]heptan-3-yl}methanol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a bicyclo[311]heptane framework with a hydroxymethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[3.1.1]heptan-3-yl}methanol typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[3.1.1]heptane derivative.
Industrial Production Methods
Industrial production methods for {Bicyclo[31
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
{Bicyclo[3.1.1]heptan-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Bicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
Isopinocarveol: A stereoisomer with similar structural features.
Pinocarveol: Another stereoisomer with a different spatial arrangement of atoms.
Myrtanyl Acetate: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
{Bicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific hydroxymethyl substitution on the bicyclo[3.1.1]heptane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2919946-84-0 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-bicyclo[3.1.1]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-8-3-6-1-7(2-6)4-8/h6-9H,1-5H2 |
InChI Key |
NFAUYJRRCUBLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1CC(C2)CO |
Origin of Product |
United States |
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